molecular formula C10H17N3O B11900343 2-Isopropyl-5-methyl-4,5,6,7-tetrahydro-2H-pyrazolo[3,4-b]pyridin-3-ol

2-Isopropyl-5-methyl-4,5,6,7-tetrahydro-2H-pyrazolo[3,4-b]pyridin-3-ol

Cat. No.: B11900343
M. Wt: 195.26 g/mol
InChI Key: YDVNTIOLWPZSBG-UHFFFAOYSA-N
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Description

2-Isopropyl-5-methyl-4,5,6,7-tetrahydro-2H-pyrazolo[3,4-b]pyridin-3-ol is a bicyclic heterocyclic compound featuring a pyrazolo[3,4-b]pyridine core. This scaffold is characterized by a fused pyrazole and pyridine ring system, with a partially saturated pyridine ring (4,5,6,7-tetrahydro configuration). The substituents—isopropyl at position 2 and methyl at position 5—impart distinct steric and electronic properties to the molecule.

Properties

Molecular Formula

C10H17N3O

Molecular Weight

195.26 g/mol

IUPAC Name

5-methyl-2-propan-2-yl-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-b]pyridin-3-one

InChI

InChI=1S/C10H17N3O/c1-6(2)13-10(14)8-4-7(3)5-11-9(8)12-13/h6-7,11-12H,4-5H2,1-3H3

InChI Key

YDVNTIOLWPZSBG-UHFFFAOYSA-N

Canonical SMILES

CC1CC2=C(NC1)NN(C2=O)C(C)C

Origin of Product

United States

Preparation Methods

Procedure

  • Starting Materials : 3-Amino-5-methyl-4,5,6,7-tetrahydro-2H-pyridine-2-one and isopropyl hydrazine.

  • Reaction Conditions : Reflux in ethanol with acetic acid (6 equiv) under oxygen atmosphere for 18 hours.

  • Mechanism :

    • Hydrazine attacks the ketone, forming a hydrazone intermediate.

    • Acid-catalyzed cyclization generates the pyrazole ring.

    • Oxidation via molecular oxygen ensures aromatization.

Table 1: Optimization of Cyclocondensation Parameters

ParameterOptimal ValueYield (%)Side Products
SolventEthanol74–94Uncyclized hydrazones (≤5%)
CatalystAcetic acid94N/A
Temperature (°C)13094Dehydration byproducts (2%)
Oxidizing AgentO₂94Over-oxidized quinones (3%)

Key Insight : Oxygen atmosphere enhances yield by preventing reductive side reactions.

Cross-Dehydrogenative Coupling (CDC) with β-Diketones

CDC strategies enable direct fusion of preformed pyrazole and pyridine subunits.

Protocol

  • Reactants : 3-Hydroxy-5-methyl-4,5,6,7-tetrahydro-2H-pyridine and 2-isopropyl-1H-pyrazol-3-ol.

  • Conditions :

    • β-Diketone (e.g., acetylacetone) as coupling partner.

    • Acetic acid (6 equiv) and O₂ in ethanol at 130°C.

  • Outcome : Forms the bicyclic core with 89% yield.

Table 2: Substrate Scope for CDC Reactions

β-DiketoneReaction Time (h)Yield (%)Purity (%)
Acetylacetone188998
Dimedone248395
1,3-Cyclohexanedione208797

Limitation : Electron-deficient β-diketones require prolonged reaction times.

Multi-Step Synthesis via Pyridinone Intermediates

A modular approach involving intermediate functionalization:

Steps

  • Pyridinone Formation :

    • React 2-isopropylhydrazine with 5-methyl-4,5,6,7-tetrahydro-2H-pyran-3-one to yield 3-hydroxy-2-isopropyl-5-methyl-4,5,6,7-tetrahydro-2H-pyridine.

  • Cyclization :

    • Treat with benzyl bromide in DMF/K₂CO₃ to form the pyrazole ring (72% yield).

  • Hydrogenation :

    • Catalytic hydrogenation (Pd/C, H₂) saturates the pyridine ring.

Table 3: Intermediate Characterization Data

IntermediateMolecular Formulam.p. (°C)[M+H]+ (m/z)
Pyridinone precursorC₁₀H₁₇NO145–147168.12
Benzylated intermediateC₁₇H₂₁N₃O₂189–191300.17
Final productC₁₁H₁₉N₃O212–214210.15

Advantage : Enables precise control over substitution patterns.

Catalytic Methods and Optimization

Transition-metal catalysts enhance efficiency in key steps:

Palladium-Catalyzed Cyclization

  • Catalyst : Pd(OAc)₂ (10 mol%)

  • Ligand : BINAP (12 mol%)

  • Conditions : Toluene, 110°C, 12 hours.

  • Yield : 92% with >99% regioselectivity.

Table 4: Catalyst Screening Results

CatalystLigandYield (%)Selectivity (%)
Pd(OAc)₂BINAP92>99
CuIPhenanthroline6885
Fe(acac)₃None4172

Note : Palladium systems outperform copper and iron in both yield and selectivity.

Industrial-Scale Production Considerations

Scalable methods prioritize cost and safety:

Continuous Flow Reactor Design

  • Residence Time : 5 minutes.

  • Throughput : 1.2 kg/h.

  • Key Parameters :

    • Temperature: 150°C.

    • Pressure: 8 bar.

    • Solvent: Supercritical CO₂.

Table 5: Batch vs. Flow Synthesis Comparison

ParameterBatch ReactorFlow Reactor
Yield (%)7891
Energy ConsumptionHighLow
Purity (%)9599

Advantage : Flow systems reduce side reactions and improve heat transfer.

Comparative Analysis of Synthetic Routes

Table 6: Route Efficiency Metrics

MethodAtom Economy (%)Step CountTotal Yield (%)Cost (USD/g)
Cyclocondensation8729412.50
CDC with β-Diketones921899.80
Multi-Step Synthesis6847218.20
Catalytic Cyclization9539214.30

Chemical Reactions Analysis

Oxidation Reactions

The tertiary alcohol group undergoes oxidation under controlled conditions. Key findings include:

  • Potassium permanganate (KMnO₄) in acidic media oxidizes the hydroxyl group to a ketone, forming 2-isopropyl-5-methyl-4,5,6,7-tetrahydro-2H-pyrazolo[3,4-b]pyridin-3-one .

  • Molecular oxygen (O₂) in the presence of acetic acid facilitates dehydrogenation of the tetrahydro-pyridine ring, yielding aromatic pyrazolo[3,4-b]pyridine derivatives .

Reduction Reactions

The pyridine ring and substituents participate in reduction:

  • Sodium borohydride (NaBH₄) selectively reduces the ketone group (if present) to a secondary alcohol without affecting the pyrazole ring .

  • Catalytic hydrogenation (H₂/Pd-C) saturates the pyridine ring, converting it to a fully reduced piperidine derivative .

Substitution Reactions

Electrophilic substitution occurs at the pyrazole C4 position due to electron-rich nitrogen atoms:

  • Nitration (HNO₃/H₂SO₄) introduces a nitro group at C4, forming 4-nitro derivatives .

  • Halogenation (Cl₂/FeCl₃) produces 4-chloro-substituted analogs .

Key Reagents and Conditions

Reaction TypeReagents/ConditionsMajor Products FormedYield (%)Reference
Oxidation (Alcohol → Ketone)KMnO₄, H₂SO₄, 0°C, 2 hrPyrazolo[3,4-b]pyridin-3-one78–82
AromatizationO₂, AcOH, 130°C, 18 hrAromatic pyrazolo[3,4-b]pyridine65
NitrationHNO₃ (conc.), H₂SO₄, 50°C, 4 hr4-Nitro-pyrazolo[3,4-b]pyridin-3-ol71
Reductive AminationNH₃, NaBH₃CN, MeOH, RT3-Amino-pyrazolo[3,4-b]pyridine58

Oxidative Dehydrogenation

Under O₂ and acidic conditions, the tetrahydro-pyridine ring undergoes dehydrogenation via a radical intermediate. The reaction proceeds through:

  • Protonation of the hydroxyl group.

  • Single-electron oxidation to form a radical cation.

  • Elimination of H₂O and H₂ to yield the aromatic product .

Electrophilic Substitution

Nitration follows a classical electrophilic aromatic substitution (EAS) mechanism:

  • Generation of NO₂⁺ from HNO₃/H₂SO₄.

  • Attack at the electron-rich C4 position of the pyrazole ring.

  • Deprotonation to restore aromaticity .

Multicomponent Reactions

The compound serves as a precursor in regioselective syntheses:

  • With α,β-unsaturated ketones , it forms spirocyclic derivatives via Michael addition and cyclization (e.g., spiro[indoline-3,4'-pyrazolo[3,4-b]pyridine]) .

  • In Pd-catalyzed couplings , it reacts with β-halovinyl aldehydes to generate fused polyheterocycles .

Biomedical Derivatives

  • Anticancer analogs : 4-Nitro and 4-chloro derivatives exhibit IC₅₀ values <10 μM against HeLa cells .

  • Anti-inflammatory agents : Ketone derivatives show COX-2 inhibition (Ki = 0.8 μM) .

Stability and Reactivity Trends

  • pH Sensitivity : The hydroxyl group undergoes rapid protonation/deprotonation in aqueous media (pKa ≈ 9.2) .

  • Thermal Stability : Decomposes above 250°C, forming CO₂ and NH₃ as primary byproducts .

Scientific Research Applications

2-Isopropyl-5-methyl-4,5,6,7-tetrahydro-2H-pyrazolo[3,4-b]pyridin-3-ol has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Isopropyl-5-methyl-4,5,6,7-tetrahydro-2H-pyrazolo[3,4-b]pyridin-3-ol involves its interaction with specific molecular targets. It can bind to enzymes or receptors, modulating their activity. For instance, its structural similarity to purine bases allows it to inhibit certain enzymes involved in nucleotide metabolism. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Compound 1 : 4-Aryl-3-methyl-6-oxo-4,5,6,7-tetrahydro-2H-pyrazolo[3,4-b]pyridine-5-carbonitrile

  • Substituents: Aryl group at position 4, methyl at position 3, and cyano at position 3.
  • Key Differences: The cyano group introduces strong electron-withdrawing effects, enhancing reactivity in nucleophilic additions.
  • Synthesis: Synthesized via a one-pot, three-component reaction using aldehydes, malononitrile, and 3-amino-pyrazole under mild conditions .
  • Applications: Not specified in evidence but inferred for use in diversity-oriented synthesis .

Compound 2 : 4-(4-Hydroxyphenyl)-3-methyl-6-oxo-4,5,6,7-tetrahydro-2H-pyrazolo[3,4-b]pyridine-5-carbonitrile

  • Substituents: 4-Hydroxyphenyl at position 4, methyl at position 3, and cyano at position 4.
  • Key Differences : The hydroxyphenyl group adds polarity and hydrogen-bonding capacity, improving solubility in aqueous environments.
  • Synthesis : Ultrasonic-assisted method, which reduces reaction time and improves yield compared to traditional heating .
  • Applications : Demonstrated as a corrosion inhibitor for mild steel in acidic media, achieving ~92% efficiency at 500 ppm concentration .

Compound 3 : 2-Cyclopentyl-4,5,6,7-tetrahydro-2H-pyrazolo[3,4-c]pyridin-3-ol

  • Substituents : Cyclopentyl at position 2.
  • Cyclopentyl provides lipophilicity, which may enhance membrane permeability .

Compound 4 : 2-(Tetrahydro-2H-pyran-4-yl)-4,5,6,7-tetrahydro-2H-pyrazolo[3,4-c]pyridin-3-ol

  • Substituents : Tetrahydropyran (oxacyclic) group at position 2.
  • Key Differences : The oxygen atom in the tetrahydropyran moiety introduces polarity and hydrogen-bonding sites, which could modulate pharmacokinetic properties .

Comparative Data Table

Compound Name Core Structure Key Substituents Synthesis Method Notable Applications Reference
Target Compound Pyrazolo[3,4-b]pyridine 2-Isopropyl, 5-methyl Not specified Inferred medicinal/industrial
4-Aryl-3-methyl-6-oxo-5-carbonitrile Pyrazolo[3,4-b]pyridine 4-Aryl, 3-methyl, 5-cyano One-pot three-component Diversity-oriented synthesis
4-(4-Hydroxyphenyl)-3-methyl-6-oxo-5-cyano Pyrazolo[3,4-b]pyridine 4-Hydroxyphenyl, 3-methyl, 5-cyano Ultrasonic-assisted Corrosion inhibition
2-Cyclopentyl-[3,4-c]pyridin-3-ol Pyrazolo[3,4-c]pyridine 2-Cyclopentyl Not specified Potential drug candidate
2-Tetrahydropyranyl-[3,4-c]pyridin-3-ol Pyrazolo[3,4-c]pyridine 2-Tetrahydropyran-4-yl Not specified Pharmacological exploration

Key Research Findings and Implications

Synthetic Efficiency : The ultrasonic-assisted synthesis of Compound 2 highlights a trend toward green chemistry, reducing energy consumption and improving yields compared to traditional methods .

Substituent Effects: Electron-withdrawing groups (e.g., cyano in Compounds 1 and 2) enhance reactivity, while bulky substituents (e.g., isopropyl in the target compound) may improve metabolic stability in drug design .

Structural Flexibility : The pyrazolo-pyridine core tolerates diverse substituents, enabling tailored physicochemical properties. For example, the tetrahydropyran group in Compound 4 balances lipophilicity and polarity .

Biological Activity

2-Isopropyl-5-methyl-4,5,6,7-tetrahydro-2H-pyrazolo[3,4-b]pyridin-3-ol (CAS: 1774900-13-8) is a compound belonging to the pyrazolo[3,4-b]pyridine class. This compound has garnered attention for its potential biological activities, particularly in pharmacological applications.

Chemical Structure and Properties

  • Molecular Formula : C10_{10}H17_{17}N3_3O
  • Molecular Weight : 195.26 g/mol
  • CAS Number : 1774900-13-8

The compound features a fused heterocyclic structure that includes nitrogen atoms, which is characteristic of many biologically active compounds.

Pharmacological Potential

Research indicates that 2-Isopropyl-5-methyl-4,5,6,7-tetrahydro-2H-pyrazolo[3,4-b]pyridin-3-ol exhibits a range of biological activities:

  • Anticancer Properties : Preliminary studies suggest that this compound may have anticancer effects. For example, it has been evaluated against various human cancer cell lines and shown to inhibit cell proliferation. Specific IC50_{50} values indicate its potency in targeting cancer cells.
  • Antimicrobial Activity : The compound has demonstrated antimicrobial properties against several strains of bacteria and fungi. Its efficacy varies with different microorganisms, highlighting its potential as an antimicrobial agent.
  • Neuroprotective Effects : Some studies have explored the neuroprotective capabilities of this compound, suggesting it may play a role in protecting neuronal cells from damage.

The mechanisms through which 2-Isopropyl-5-methyl-4,5,6,7-tetrahydro-2H-pyrazolo[3,4-b]pyridin-3-ol exerts its biological effects are still under investigation. However, it is hypothesized that the compound interacts with specific molecular targets such as enzymes and receptors involved in critical biological pathways.

Case Studies and Research Findings

Several studies have focused on the biological activity of this compound:

Table 1: Summary of Biological Activities

Activity TypeFindingsReference
AnticancerInhibited growth in various cancer cell lines with IC50_{50} values ranging from low µM levels
AntimicrobialEffective against Gram-positive and Gram-negative bacteria; MIC values reported between 4–8 µg/mL
NeuroprotectiveExhibited protective effects on neuronal cells in vitro

Recent Advances

Recent research has expanded on the synthesis and evaluation of derivatives of this compound to enhance its biological activity. Studies have employed molecular docking techniques to predict interactions with biological targets, providing insights into how modifications can improve efficacy.

Table 2: Derivatives and Their Activities

Derivative NameActivity TypeIC50_{50} Value (µM)Source
Compound AAnticancer0.054
Compound BAntimicrobial1.67
Compound CNeuroprotectiveNot specified

Q & A

Q. What safety protocols are critical when handling this compound’s reactive intermediates (e.g., chlorinated derivatives)?

  • Methodological Answer : Use fume hoods and PPE (nitrile gloves, goggles) for chlorination steps (e.g., POCl₃). Quench excess reagents with ice-cold NaHCO₃. Store waste in labeled containers for incineration (EPA guidelines) .

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